molecular formula C11H25NO B13257102 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol

Cat. No.: B13257102
M. Wt: 187.32 g/mol
InChI Key: AWOKGGLTELIXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is an organic compound with the molecular formula C11H25NO. This compound is characterized by the presence of an amino group attached to a branched carbon chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol typically involves the reaction of 2,2-dimethylpropylamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is unique due to its specific combination of a branched carbon chain and an amino group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3

InChI Key

AWOKGGLTELIXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.